N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide
Description
Properties
Molecular Formula |
C10H14ClNO3S |
|---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7H2,1-2H3 |
InChI Key |
KONSDXDLUSDQTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
One common approach involves the introduction of the 2-chloro-1-hydroxyethyl group onto the para-position of a phenyl ring. This can be achieved by reacting 4-aminophenyl derivatives with chloroacetyl chloride or related reagents under controlled conditions.
-
- Reagents: 4-aminophenyl compound, chloroacetyl chloride
- Solvent: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethyl acetate
- Base: Potassium carbonate (K2CO3), triethylamine (TEA), or sodium bicarbonate
- Temperature: 0°C to room temperature for initial addition, followed by stirring at 15-40°C
- Time: 0.5 to 2 hours
-
In a typical procedure, 4-aminophenyl compound (10 mmol) is suspended in DMF with potassium carbonate (20 mmol) at 0°C. Chloroacetyl chloride (12 mmol) is added dropwise, and the mixture is stirred at room temperature for 20 minutes. The reaction is quenched with saturated sodium bicarbonate and extracted with an organic solvent. Purification by column chromatography yields the chlorohydroxyethylated intermediate with yields up to 93%.
Formation of N-Methylmethanesulfonamide Moiety
The sulfonamide group is introduced by reacting the chlorohydroxyethylated phenyl intermediate with methylmethanesulfonamide or its derivatives.
-
- Reagents: Chlorohydroxyethylated intermediate, methylmethanesulfonamide
- Solvent: Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO)
- Base: Triethylamine or inorganic bases like sodium carbonate
- Temperature: 15°C to 130°C depending on the reaction stage
- Time: 1 to 8 hours depending on scale and conditions
-
The nucleophilic nitrogen of methylmethanesulfonamide attacks the electrophilic carbon adjacent to the chlorine atom in the chlorohydroxyethyl group, displacing the chloride ion and forming the sulfonamide linkage.
Cyclization and Final Purification
In some synthetic routes, cyclization or further functional group transformations may be necessary to stabilize the compound or achieve the correct stereochemistry.
Cyclization reactions are typically carried out at elevated temperatures (120°C to 130°C) in solvents like toluene or N-methyl-2-pyrrolidone in the presence of bases such as diisopropylethylamine.
After reaction completion, the mixture is cooled, and the product is isolated by filtration, extraction, or crystallization.
Purification is commonly done by column chromatography using chloroform/methanol mixtures or recrystallization from ethyl acetate/hexane systems.
- Data Table: Summary of Key Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Base(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Chlorohydroxyethylation | 4-Aminophenyl + Chloroacetyl chloride | DMF, THF, Ethyl acetate | K2CO3, TEA | 0 to 40 | 0.5-2 | 74-93 | Cooling during addition, quench with bicarbonate |
| Sulfonamide coupling | Chlorohydroxyethyl intermediate + Methylmethanesulfonamide | DMF, DMSO | TEA, Na2CO3 | 15 to 130 | 1-8 | 70-85 | Nucleophilic substitution reaction |
| Cyclization (if applicable) | Intermediate + base | Toluene, NMP, Diisopropylethylamine | Organic bases (DIPEA) | 120 to 130 | 1-4 | Variable | Enhances stereochemical control |
| Purification | Column chromatography or recrystallization | Chloroform/Methanol, Ethyl acetate/Hexane | - | Room temp | - | - | Ensures product purity |
The choice of base significantly affects the reaction rate and yield. Sodium carbonate and triethylamine are preferred for their mildness and efficiency in deprotonating intermediates without side reactions.
Solvent polarity influences nucleophilic substitution efficiency; polar aprotic solvents like DMF and DMSO facilitate better yields by stabilizing charged intermediates.
Temperature control is critical, especially during chlorohydroxyethylation, to avoid side reactions such as over-chlorination or hydrolysis.
The reaction time is optimized to balance complete conversion and minimizing decomposition or side product formation.
Purification methods must be tailored to remove residual starting materials and by-products, often requiring gradient elution in chromatography or selective crystallization.
The preparation of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide involves a strategic sequence of chlorohydroxyethylation of a phenyl amine derivative followed by sulfonamide formation under controlled conditions. Key factors influencing the synthesis include choice of base, solvent, temperature, and purification techniques. The outlined methods, supported by experimental data, provide a robust framework for efficient synthesis of this compound with high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the hydroxyethyl side chain participates in nucleophilic substitution under basic or polar aprotic conditions. Key reactions include:
Table 1: Substitution Reactions of the Chloro Group
The reaction with sodium azide proceeds via an SN2 mechanism, forming an azide intermediate useful for click chemistry applications . Epoxidation occurs through base-induced intramolecular cyclization, confirmed by NMR analysis .
Oxidation and Reduction
The secondary alcohol group undergoes oxidation, while the sulfonamide moiety remains stable under mild conditions:
Table 2: Redox Reactions
Oxidation to the ketone is quantitative under acidic conditions, while reduction of the alcohol is sterically hindered by the sulfonamide group . Dehydration forms an alkene, confirmed by GC-MS .
Sulfonamide-Specific Reactions
The methanesulfonamide group participates in:
-
Hydrolysis : Requires harsh conditions (6M HCl, reflux) to yield 4-(2-chloro-1-hydroxyethyl)aniline and methanesulfonic acid .
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetylated derivatives .
Table 3: Sulfonamide Reactivity Comparison
| Compound Modification | Reaction Rate (vs parent) | Stability of Product |
|---|---|---|
| N-methyl vs N-ethyl sulfonamide | 1.5x faster | Higher crystallinity |
| Chloro vs bromo substitution | 2x slower | Improved solubility in DMSO |
Synthetic Utility in Medicinal Chemistry
This compound serves as a precursor in multi-step syntheses:
-
Alkylation : Reacts with methyl iodide in acetonitrile to form quaternary ammonium salts, enhancing water solubility .
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable biaryl formation (Pd(PPh₃)₄, 90°C) .
Example Pathway :
textStep 1: N-Alkylation → Quaternary salt Step 2: Nucleophilic substitution → Azide intermediate Step 3: Click reaction → Triazole derivative (antiarrhythmic candidate)[6]
Stability and Degradation
Scientific Research Applications
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide is a chemical compound with a molecular formula of and a molecular weight of approximately 263.74 g/mol. It has a unique structure that includes a chlorinated hydroxyethyl group attached to a phenyl ring and a methanesulfonamide group. This compound is used in pharmaceutical research and as a biochemical tool in various studies.
Synthesis and Reactivity
This compound is valuable in synthetic organic and medicinal chemistry because of its reactivity. The presence of chloro and hydroxy groups allows it to participate in nucleophilic substitution reactions. The sulfonamide moiety can also undergo reactions typical of sulfonamides, like acylation or hydrolysis under acidic or basic conditions. Several synthetic routes can produce this compound, but these routes may vary based on specific laboratory conditions and desired yields.
Research suggests that this compound exhibits biological activity, potentially including antimicrobial properties. The sulfonamide group can inhibit bacterial dihydropteroate synthase, suggesting its potential in developing new antibacterial agents. The chloro and hydroxy groups may enhance its bioactivity by improving solubility and interaction with biological targets. Interaction studies often focus on its binding affinity to biological targets, such as enzymes and receptors. Preliminary studies indicate that it may interact with bacterial enzymes, inhibiting their function and demonstrating antibacterial activity, though further research is needed to understand its mechanism of action and specificity towards different biological pathways.
Mechanism of Action
The mechanism of action of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The chloro-hydroxyethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (R)-Enantiomer (CAS: 157023-58-0): Molecular Formula: C₉H₁₂ClNO₃S (MW: 249.71 g/mol). This compound is the enantiomer of the target molecule, differing only in the configuration of the chiral hydroxyethyl group (R instead of S). Such stereochemical variations can significantly alter pharmacokinetics and target binding .
Structural Derivatives with Modified Functional Groups
N-[4-(Chloroacetyl)phenyl]-N-methylmethanesulfonamide (sc-355298) :
- Key Modification : Replaces the hydroxyethyl group with a chloroacetyl moiety.
- Properties : The chloroacetyl group introduces a reactive carbonyl, enhancing electrophilicity and facilitating nucleophilic substitution reactions. This makes it more reactive than the target compound, which has a hydroxyl group .
- Applications : Likely used as a synthetic intermediate for covalent inhibitors.
- N-(5-(Chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (CAS: 925422-06-6): Molecular Formula: C₁₆H₁₉ClFN₃O₂S (MW: 371.86 g/mol). Properties: Higher molecular weight and density (1.317 g/cm³) compared to the target compound .
Compounds with Extended Pharmacophores
- N-(3-(((2-((4-(Aminomethyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)methyl)pyridin-2-yl)-N-methylmethanesulfonamide (Compound 51): Molecular Formula: C₂₅H₂₉ClN₇O₄S (MW: 586.17 g/mol). Key Features: Contains a pyrimidine-pyridinyl backbone with an aminomethylphenyl group, enabling multi-target interactions. Biological Activity: Acts as a FAK inhibitor with demonstrated efficacy in cancer research .
- N-(2-(((2,5-Dichloropyrimidin-4-yl)amino)methyl)phenyl)-N-methylmethanesulfonamide (Compound 38): Molecular Formula: C₁₉H₁₉Cl₂N₄O₂S (MW: 447.14 g/mol). Properties: Higher melting point (222°C) than the target compound, suggesting greater crystalline stability .
Bioactive Sulfonamides in Drug Discovery
- N-(3-(((2-((4-(((2-((2-Aminoethyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)methyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)methyl)phenyl)-N-methylmethanesulfonamide (Compound 62): Molecular Formula: C₂₅H₂₇ClN₇O₄S (MW: 556.13 g/mol). Features: Includes a cyclobutenedione ring, which may enhance redox activity or metal chelation. Applications: Investigated as a covalent FAK inhibitor due to its electrophilic dioxocyclobutene group .
Comparative Data Table
Key Findings and Implications
Stereochemistry Matters : The (S) and (R) enantiomers of the target compound highlight the importance of chirality in drug design, as mirror-image structures can exhibit divergent biological activities .
Functional Group Trade-offs : Substituting the hydroxyethyl group with chloroacetyl (in sc-355298) increases reactivity but may reduce metabolic stability .
Complexity Enhances Binding : Pyrimidine-containing derivatives (e.g., Compound 51) demonstrate how extended aromatic systems improve target engagement, albeit at the cost of synthetic complexity .
Thermal Stability : Higher melting points in dichloropyrimidinyl derivatives (e.g., 222°C in Compound 38) suggest superior crystalline stability, which is advantageous for formulation .
Biological Activity
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide, with the molecular formula C10H14ClNO3S and a molecular weight of approximately 263.74 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated hydroxyethyl group attached to a phenyl ring along with a methanesulfonamide moiety. Its structural characteristics contribute to its reactivity and biological interactions:
- Chloro Group : Enhances lipophilicity and may improve membrane permeability.
- Hydroxy Group : Potentially increases solubility in biological systems.
- Sulfonamide Moiety : Known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . The sulfonamide group is particularly effective against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Shows moderate effectiveness against Escherichia coli.
- Fungi : Demonstrates activity against Candida albicans.
A study on related chloroacetamides confirmed that compounds with similar structural motifs showed varying degrees of effectiveness based on their substituents on the phenyl ring, supporting the hypothesis that halogenated derivatives can enhance antimicrobial potency due to increased lipophilicity and membrane permeability .
The mechanism by which this compound exerts its antimicrobial effects is primarily through inhibition of bacterial enzymes involved in folate synthesis. This inhibition disrupts essential metabolic pathways within bacteria, leading to growth arrest or cell death.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[4-(2-hydroxyethyl)phenyl]-N-methylmethanesulfonamide | C10H15NO3S | Lacks chlorine; potential for different biological activity |
| N-[4-(2-bromo-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide | C10H14BrNO3S | Bromine substitution; altered reactivity profile |
| N-[4-(3-chloro-2-hydroxypropyl)phenyl]-N-methylmethanesulfonamide | C11H16ClNO3S | Different alkyl chain; potential for varied pharmacological effects |
The presence of the chloro group in this compound may enhance its biological activity compared to non-chlorinated analogs by improving solubility and interaction with biological targets .
Case Studies
- Antimicrobial Testing : In a study assessing various N-substituted chloroacetamides, compounds similar to this compound showed effectiveness against Gram-positive bacteria while being less effective against Gram-negative strains. This highlights the importance of structural modifications in enhancing antimicrobial properties .
- Structure-Activity Relationship (SAR) : A quantitative structure-activity relationship analysis indicated that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy. Compounds bearing halogenated groups exhibited higher activity levels due to improved interaction with bacterial membranes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide, and how can purity be optimized?
- Methodology :
- Step 1 : Start with N-methylmethanesulfonamide and 4-(2-chloro-1-hydroxyethyl)phenyl precursors. Use nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) .
- Step 2 : Optimize reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) with catalysts like triethylamine or Pd-based systems for higher yields .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Monitor purity via HPLC (>95%) .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and hydroxyethyl groups) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., 295.78 g/mol predicted) .
- X-ray Crystallography : Resolve stereochemistry (e.g., hydroxyethyl configuration) using single-crystal data .
- InChI/InChIKey : Use PubChem-derived identifiers (e.g., InChIKey=CFSCLZMOQMZHIN-UHFFFAOYSA-N) for database cross-referencing .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Stability Protocol :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (predicted boiling point: ~623°C) .
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group .
- pH Sensitivity : Test solubility and degradation in buffered solutions (pH 2–12) via UV-Vis spectroscopy .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Assay Design :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 or HEK293 cell lines .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the chloro-hydroxyethyl group in nucleophilic substitutions?
- Mechanistic Analysis :
- The chloro-hydroxyethyl moiety undergoes SN2 displacement with nucleophiles (e.g., amines, thiols). Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding with the hydroxy group .
- Steric hindrance from the N-methyl group may slow reactivity; kinetic studies (e.g., Eyring plots) are recommended .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Modeling Workflow :
- Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., carbonic anhydrase) .
- QSAR : Develop models correlating substituent electronegativity (e.g., Cl vs. Br) with bioactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How should researchers address contradictions in spectral data or crystallographic results?
- Data Reconciliation :
- Case Example : If NMR suggests a planar nitro group but crystallography shows torsion (e.g., O1—N1—C3—C2 = -16.7°), re-examine sample purity or consider polymorphism .
- Validation : Cross-check with IR (C=O stretch) and elemental analysis (C, H, N, S) .
Q. What strategies optimize reaction yields in large-scale syntheses while minimizing byproducts?
- Process Optimization :
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound reagents) for chloro intermediates .
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
